molecular formula C13H18O4 B1386597 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid CAS No. 6575-52-6

4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid

Cat. No. B1386597
CAS RN: 6575-52-6
M. Wt: 238.28 g/mol
InChI Key: OKTKNTNHBLBCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid (4-DMB) is a naturally occurring organic compound that has been studied for its potential applications in scientific research. It is a derivative of the amino acid phenylalanine, and is found in a variety of foods and plants. 4-DMB has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.

Scientific Research Applications

4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use in the synthesis of pharmaceuticals, in the development of new drugs, and in the study of the mechanisms of action of various drugs. It has also been studied for its potential use in the development of new analytical techniques, such as mass spectrometry and chromatography. Additionally, 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid has been studied for its potential use in the study of biochemical and physiological processes, such as enzyme activity and cell signaling pathways.

Mechanism Of Action

The mechanism of action of 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid is not fully understood. However, it is believed that 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid may act as an agonist of G protein-coupled receptors, which are involved in a variety of biochemical and physiological processes. Additionally, 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid may act as an inhibitor of enzymes, such as monoamine oxidase and tyrosinase, which are involved in the metabolism of neurotransmitters and hormones.

Biochemical And Physiological Effects

4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, such as monoamine oxidase and tyrosinase, which are involved in the metabolism of neurotransmitters and hormones. Additionally, 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid has been found to modulate the activity of G protein-coupled receptors, which are involved in a variety of biochemical and physiological processes. 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid has also been found to modulate the activity of ion channels, which are involved in the transport of ions across the cell membrane.

Advantages And Limitations For Lab Experiments

4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid has several advantages and limitations for use in laboratory experiments. One advantage of 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid is that it is relatively easy to synthesize and is commercially available. Additionally, 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid is relatively stable and can be stored for long periods of time. A limitation of 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid is that it is relatively expensive, which can limit its use in some laboratory experiments. Additionally, 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid is not soluble in water, which can limit its use in some laboratory experiments.

Future Directions

The potential applications of 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid are numerous, and there are many future directions for its use in scientific research. One future direction is the development of new analytical techniques, such as mass spectrometry and chromatography, which can be used to study the structure and properties of 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid. Additionally, 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid can be used to study the mechanisms of action of various drugs and to develop new drugs. Furthermore, 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid can be used to study the biochemical and physiological effects of various compounds and to develop new compounds with therapeutic potential. Finally, 4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid can be used to study the structure and properties of proteins and other biomolecules and to develop new drugs and therapeutics.

properties

IUPAC Name

4-(4,5-dimethoxy-2-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-9-7-11(16-2)12(17-3)8-10(9)5-4-6-13(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTKNTNHBLBCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CCCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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